molecular formula C14H18BrNO B13954119 N-(5-bromopentyl)-3-phenylprop-2-enamide CAS No. 885269-50-1

N-(5-bromopentyl)-3-phenylprop-2-enamide

Cat. No.: B13954119
CAS No.: 885269-50-1
M. Wt: 296.20 g/mol
InChI Key: XPINIGARJYLULN-UHFFFAOYSA-N
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Description

N-(5-Bromopentyl)-3-phenylprop-2-enamide (CAS 885269-50-1) is a chemical compound with the molecular formula C₁₄H₁₈BrNO and a molecular weight of 296.20 . This cinnamamide derivative features a bromoalkyl chain, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The primary research value of this compound lies in its dual functional groups. The bromopentyl chain serves as a flexible alkyl linker that can be further functionalized, for example, through nucleophilic substitution reactions to create novel amine-containing compounds . The cinnamamide core is a structure of interest in drug discovery, often associated with biological activity. Researchers may utilize this compound in the design and synthesis of novel molecular probes or potential therapeutic agents. Its application is particularly relevant in developing compounds that require a specific spatial arrangement, such as enzyme inhibitors or receptor ligands . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local and national regulations.

Properties

CAS No.

885269-50-1

Molecular Formula

C14H18BrNO

Molecular Weight

296.20 g/mol

IUPAC Name

N-(5-bromopentyl)-3-phenylprop-2-enamide

InChI

InChI=1S/C14H18BrNO/c15-11-5-2-6-12-16-14(17)10-9-13-7-3-1-4-8-13/h1,3-4,7-10H,2,5-6,11-12H2,(H,16,17)

InChI Key

XPINIGARJYLULN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCCCCBr

Origin of Product

United States

Preparation Methods

Preparation Methods of N-(5-bromopentyl)-3-phenylprop-2-enamide

General Synthetic Strategy

The synthesis of this compound typically follows a two-step approach:

This method is consistent with general protocols for synthesizing N-substituted cinnamamides, where the amide bond is formed via reaction of an acid chloride with an amine under controlled conditions.

Detailed Synthetic Procedure

Synthesis of 5-Bromopentyl Amine
  • Starting materials : 5-bromopentanol or 1,5-dibromopentane can be converted to 5-bromopentyl amine by nucleophilic substitution with ammonia or amine sources.
  • Reaction conditions : Typically, the halogenated alkyl precursor is refluxed with excess ammonia or an amine in an appropriate solvent such as ethanol or water for several hours.
  • Purification : The amine product is extracted with organic solvents (e.g., chloroform), dried over potassium carbonate (K2CO3), and evaporated to yield the 5-bromopentyl amine.
Preparation of Cinnamoyl Chloride
  • Starting material : Cinnamic acid (3-phenylprop-2-enoic acid).
  • Reagent : Phosphorus trichloride (PCl3) or thionyl chloride (SOCl2).
  • Method : Cinnamic acid is reacted with PCl3 or SOCl2 under reflux, often in chlorobenzene or another inert solvent, to convert the carboxylic acid group into the more reactive acid chloride.
  • Microwave-assisted synthesis : Some studies have employed microwave irradiation (e.g., 130 °C, 30 minutes) to accelerate this step.
Amide Bond Formation
  • Reaction : The 5-bromopentyl amine is reacted with cinnamoyl chloride in anhydrous conditions.
  • Solvent : Common solvents include dichloromethane, tetrahydrofuran, or chloroform.
  • Base : A base such as triethylamine or pyridine is used to neutralize the hydrochloric acid formed.
  • Temperature and time : The reaction is typically carried out at 0–25 °C for several hours to ensure completion.
  • Workup : The reaction mixture is washed, dried, and the product purified by recrystallization or chromatography.

Representative Reaction Scheme

Step Reagents & Conditions Product
1 1,5-dibromopentane + NH3, reflux, 4 h 5-bromopentyl amine
2 Cinnamic acid + PCl3, microwave, 130 °C, 30 min Cinnamoyl chloride
3 5-bromopentyl amine + cinnamoyl chloride, base, 0–25 °C, 4 h This compound

Analysis of Preparation Methods

Yield and Purity

  • Yields for the amide formation step are generally high (70–90%) due to the high reactivity of acid chlorides with amines.
  • Purity is confirmed by standard analytical methods such as NMR, IR, and mass spectrometry.
  • Microwave-assisted synthesis of cinnamoyl chloride improves reaction efficiency and reduces reaction time.

Reaction Optimization

  • Reaction times and temperatures are optimized to minimize side reactions such as hydrolysis of acid chloride or elimination reactions of the bromopentyl amine.
  • The pH during extraction is adjusted (e.g., raised to 14) to ensure efficient separation of the amide product from impurities.
  • Drying agents like potassium carbonate are used to remove residual moisture, crucial for maintaining acid chloride reactivity.

Data Tables Summarizing Key Research Results

Parameter Conditions/Values Notes/Source
Reflux time for amine synthesis 4 hours Open Reaction Database
Microwave-assisted acid chloride synthesis 130 °C, 30 min, 500 W max power Seijas Vázquez et al.
Yield of amide formation 70–90% Literature standard
Solvents used Ethanol, chloroform, dichloromethane Standard organic solvents
Base for amide reaction Triethylamine or pyridine Neutralizes HCl formed
Purification methods Extraction, drying with K2CO3, evaporation ORD database

Summary of Research Findings and Notes

  • The preparation of this compound is well-established via amide bond formation between cinnamoyl chloride and 5-bromopentyl amine.
  • Microwave-assisted methods enhance the efficiency of acid chloride synthesis from cinnamic acid.
  • Reaction conditions such as temperature, solvent, and base choice are critical for high yield and purity.
  • Extraction and drying steps are essential to isolate the product from by-products and moisture.
  • Although specific biological activities of this exact compound are less documented, related N-arylcinnamides have shown promising antimicrobial and anti-inflammatory properties, indicating potential utility of this compound class.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-pentyl)-3-phenyl-acrylamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Addition Reactions: The double bond in the acrylamide group can participate in addition reactions with electrophiles or nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Addition Reactions: Reagents such as hydrogen halides, halogens, and peroxides are used. These reactions often require catalysts like palladium or platinum.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include N-(5-azido-pentyl)-3-phenyl-acrylamide, N-(5-thio-pentyl)-3-phenyl-acrylamide, and N-(5-alkoxy-pentyl)-3-phenyl-acrylamide.

    Addition Reactions: Products include halogenated acrylamides and hydroperoxides.

    Oxidation and Reduction: Products include corresponding oxides, amines, and alcohols.

Scientific Research Applications

N-(5-bromo-pentyl)-3-phenyl-acrylamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and drug candidates.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of N-(5-bromo-pentyl)-3-phenyl-acrylamide involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The acrylamide group can undergo Michael addition with thiol groups in proteins, affecting their function and stability. These interactions can disrupt cellular processes and lead to various biological effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound differs structurally from aryl-substituted cinnamanilides, which typically feature halogenated or electron-withdrawing groups (e.g., Cl, Br, CF₃) on the anilide ring. Key analogs include:

Compound Name Substituents Key Structural Features
N-(5-Bromopentyl)-3-phenylprop-2-enamide Bromopentyl chain (alkyl) Flexible alkyl chain, terminal Br
(2E)-N-(2-Bromo-5-fluorophenyl)-3-phenylprop-2-enamide 2-Bromo, 5-fluoro (aryl) Di-substituted aryl, halogenated
(2E)-N-[3,5-Bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide 3,5-Bis(trifluoromethyl) (aryl) Strongly electron-withdrawing groups
(2E)-N-(4-Bromo-2-chlorophenyl)-3-phenylprop-2-enamide 4-Bromo, 2-chloro (aryl) Mixed halogen substitution

Key Observations :

  • Lipophilicity : The bromopentyl chain increases logP (~2.8–3.5 estimated) compared to aryl analogs (logP range: 2.1–3.8) .
  • Electronic Effects: Aryl-substituted analogs rely on electron-withdrawing groups (e.g., CF₃, NO₂) to modulate activity, while the bromopentyl chain exerts steric and hydrophobic effects .
2.2.1. Anti-Inflammatory Activity
  • Aryl-Substituted Analogs: (2E)-N-(2,6-Dibromophenyl)-3-phenylprop-2-enamide showed NF-κB inhibition comparable to prednisone (IC₅₀ ~2 µM) . Di-substitution at C(2,5)' or C(2,6)' positions enhances activity by inducing non-planar conformations .
2.2.2. Antimicrobial Activity
  • Aryl-Substituted Analogs :
    • (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide showed MIC = 12.9 µM against MRSA, outperforming ampicillin .
    • C(3)' , C(3,4)' , and C(3,5)' substitutions correlate with antitubercular activity .
  • N-(5-Bromopentyl) Analog :
    • Alkyl chains may reduce antimicrobial efficacy compared to halogenated aryl analogs due to weaker interactions with bacterial targets.
2.2.3. Antimalarial Activity
  • Aryl-Substituted Analogs :
    • (2E)-N-(4-Bromo-2-chlorophenyl)-3-phenylprop-2-enamide (IC₅₀ = 0.58 µM) surpassed chloroquine in potency .
    • Bromine and chlorine at C(4)' and C(2)' positions enhance Plasmodium falciparum inhibition.
Physicochemical and ADMET Comparisons
Property This compound Aryl-Substituted Analogs
logP ~3.2 (estimated) 2.1–3.8
Solubility Low (alkyl chain dominance) Moderate (polar substituents)
Metabolic Stability Likely lower (alkyl chain oxidation) Higher (aryl group stability)
Cytotoxicity Not reported Low (e.g., IC₅₀ >20 µM in THP-1)

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